Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a benzyloxy and methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with a benzyloxy and methoxybenzyl halide under basic conditions. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy and methoxybenzyl groups can interact with enzymes or receptors, potentially modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate
- 3-Oxo-1-phenylmethyl-4-piperidinecarboxylic acid ethyl ester
Uniqueness
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate is unique due to the presence of both benzyloxy and methoxybenzyl groups, which confer distinct chemical properties and potential biological activities. These structural features differentiate it from other similar compounds and may enhance its utility in various applications .
Properties
IUPAC Name |
ethyl 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-27-23(25)20-11-13-24(14-12-20)16-19-9-10-21(22(15-19)26-2)28-17-18-7-5-4-6-8-18/h4-10,15,20H,3,11-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNBHXLKLJTUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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